molecular formula C7H6F3NOS B13250672 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

Cat. No.: B13250672
M. Wt: 209.19 g/mol
InChI Key: MPIJFIFRGNTYNE-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone . This nomenclature follows the priority rules for heterocyclic systems, where the thiazole ring (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) serves as the parent structure. The substituents are numbered based on their positions relative to the heteroatoms:

  • A trifluoromethyl group (-CF₃) at position 4.
  • A methyl group (-CH₃) at position 5.
  • An ethanone moiety (-C(=O)CH₃) at position 2.

The systematic name reflects the hierarchical order of functional groups, with the ketone (-C=O) taking precedence over alkyl and halogen substituents in determining the base name.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₇H₆F₃NOS , derived from the following elemental composition:

  • Carbon (C): 7 atoms
  • Hydrogen (H): 6 atoms
  • Fluorine (F): 3 atoms
  • Nitrogen (N): 1 atom
  • Oxygen (O): 1 atom
  • Sulfur (S): 1 atom

The molecular weight is calculated as follows:

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.01 7 84.07
H 1.008 6 6.05
F 19.00 3 57.00
N 14.01 1 14.01
O 16.00 1 16.00
S 32.07 1 32.07
Total 209.20

This matches the experimentally reported molecular weight of 209.19 g/mol , confirming the formula’s accuracy.

Structural Features of the Thiazole Core

The thiazole ring is a planar, aromatic heterocycle with delocalized π-electrons across its five-membered framework. The compound’s reactivity and stability are influenced by three key substituents:

Trifluoromethyl Substituent Orientation at Position 4

The -CF₃ group at position 4 introduces significant electron-withdrawing effects due to the high electronegativity of fluorine atoms. This substituent:

  • Reduces electron density at the thiazole ring via inductive effects.
  • Adopts a tetrahedral geometry , with fluorine atoms arranged symmetrically around the central carbon.
  • Enhances the compound’s metabolic stability by resisting oxidative degradation, a common trait of trifluoromethylated compounds.

The orientation of the -CF₃ group relative to the nitrogen atom (position 3) creates a steric environment that may influence intermolecular interactions.

Methyl Group Configuration at Position 5

The -CH₃ group at position 5 contributes electron-donating effects through hyperconjugation, partially counterbalancing the electron-withdrawing nature of the -CF₃ group. Key characteristics include:

  • A coplanar arrangement with the thiazole ring, as predicted by computational models.
  • Minimal steric hindrance due to its position distal to the nitrogen and sulfur atoms.

This methyl group enhances the compound’s lipophilicity, potentially affecting its solubility in organic solvents.

Ketone Functional Group at Position 2

The ethanone moiety (-C(=O)CH₃) at position 2 introduces a polar carbonyl group that:

  • Participates in resonance with the thiazole ring, stabilizing the conjugated π-system.
  • Serves as a hydrogen bond acceptor, influencing the compound’s crystallinity and intermolecular interactions.

The ketone’s orientation perpendicular to the thiazole plane minimizes steric clashes with adjacent substituents.

Structural Summary

The compound’s architecture combines a thiazole core with strategically positioned substituents that modulate electronic and steric properties. The interplay between the electron-withdrawing -CF₃ group, electron-donating -CH₃ group, and polar ketone moiety creates a unique electronic profile, making this molecule a subject of interest in materials science and medicinal chemistry.

Properties

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C7H6F3NOS/c1-3(12)6-11-5(4(2)13-6)7(8,9)10/h1-2H3

InChI Key

MPIJFIFRGNTYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Three-Component Mechanochemical Synthesis Using Solid Acid Catalysts

A notable green synthetic approach employs a solvent-free mechanochemical method using ball milling, which is efficient and environmentally friendly. The reaction involves three components:

  • 4-Trifluoromethylaniline
  • 3-Chloro-2,4-pentanedione
  • Potassium thiocyanate

These are ground together in the presence of a solid acid catalyst such as silica sulfuric acid (SSA) in a stainless steel jar with milling balls. The reaction proceeds at ambient temperature with optimized milling frequency and time to yield 1-(5-methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone derivatives.

Key findings from catalyst screening and optimization:

Entry Catalyst Time (min) Yield (%)
1 None 180 0
2 Silica 120 42
3 Silica sulfuric acid (SSA) 25 99
4 Montmorillonite K10 45 89
5 Acidic alumina 90 82
  • SSA was the most effective catalyst, providing a 99% yield in 25 minutes at 30 Hz frequency with two 12 mm balls.
  • No product formed without catalyst even after prolonged milling.
  • The number of milling balls and frequency significantly influenced the yield and reaction time.

This method offers a rapid, high-yielding, and solvent-free route to synthesize the target compound, confirmed by spectroscopic and X-ray crystallographic data.

Classical Solution-Phase Synthesis via Halogenation and Thiourea Cyclization

Another traditional approach involves multi-step synthesis starting from a substituted acetophenone derivative:

  • Halogenation: The methyl ketone precursor is brominated using phenyltrimethylammonium tribromide in tetrahydrofuran (THF) at room temperature.
  • Cyclization: The brominated intermediate reacts with thiourea in ethanol at 65–75 °C to form the thiazole ring.
  • Work-up: The reaction mixture is treated with sodium hydroxide, filtered, and purified by recrystallization.

This method yields the thiazole derivative as a white solid with moderate yield (~57%) and is well characterized by NMR and mass spectrometry.

Acylation and Functional Group Transformations

Further functionalization of the thiazole ring can be achieved by:

  • Acetylation via LDA-mediated alkylation with acetaldehyde followed by oxidation with manganese dioxide to form the ethanone group at the 5-position.
  • Friedel–Crafts acylation on thiazole derivatives to introduce aryl substituents.

These steps allow for the synthesis of substituted thiazole ethanones with various functional groups, expanding the compound's chemical diversity.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate reactions involving thiazole derivatives, such as the formation of N-substituted thiazoles from acetamide precursors. This method reduces reaction times significantly (e.g., 30 minutes at 170 °C) and improves yields, demonstrating the utility of microwave-assisted organic synthesis in preparing related thiazole compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages References
Mechanochemical ball milling 4-Trifluoromethylaniline, 3-chloro-2,4-pentanedione, KSCN, SSA catalyst, 30 Hz, 25 min 99 Solvent-free, rapid, high yield
Halogenation + thiourea cyclization Phenyltrimethylammonium tribromide, thiourea, ethanol, 65–75 °C 57 Classical method, well-characterized
LDA-mediated acylation + oxidation LDA, acetaldehyde, MnO2 Variable Allows functional group diversity
Microwave-assisted synthesis Acetamide derivatives, acetic acid, formaldehyde, acetic anhydride, microwave at 170 °C Moderate Fast reaction times

Research Discoveries and Perspectives

  • The mechanochemical method represents a breakthrough in green chemistry, minimizing solvent use and energy consumption while maximizing yield and purity.
  • Classical solution-phase methods remain valuable for their robustness and scalability, especially when combined with modern purification techniques.
  • Microwave-assisted synthesis offers a complementary approach to reduce reaction times and improve throughput in medicinal chemistry labs.
  • Structural confirmation through NMR, mass spectrometry, and X-ray crystallography ensures the reliability of synthetic routes and product identity.
  • The trifluoromethyl group at the 4-position enhances the compound's pharmacological profile, making efficient synthesis crucial for drug development.

Chemical Reactions Analysis

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, melting points, and key properties of structurally related thiazole-based ethanones:

Compound Name Substituents (Thiazole Positions) Molecular Weight Melting Point (°C) Key Features Evidence ID
1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone 5-Me, 4-CF₃, 2-COCH₃ 223.2 (calc.) Not reported High lipophilicity, electron-deficient core N/A
2-Acetylthiazole 2-COCH₃ 127.16 Not reported Simple structure, volatile
5-Acetyl-2-amino-4-methylthiazole 2-NH₂, 4-Me, 5-COCH₃ 170.21 Not reported Polar due to NH₂ group
2-Phenylamino-4-methyl-5-acetylthiazole 2-NHPh, 4-Me, 5-COCH₃ 244.3 Not reported Extended conjugation, bulky substituent
1-(2-[(4-Hydroxy-thiazol-2-yl)methyl]-4-methyl-thiazol-5-yl)ethanone 2-(HO-thiazole-CH₂), 4-Me, 5-COCH₃ 254.33 Not reported Bithiazole system, hydrogen-bond donor
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)ethanone Fused triazole-thiazole, 6-Me, 2-SPh Not reported Not reported Heterocyclic fusion, sulfur-rich

Key Observations :

  • Lipophilicity : The CF₃ group likely elevates logP values compared to polar substituents like NH₂ (e.g., ) or hydroxyl (e.g., ), improving membrane permeability.
  • Thermal Stability : Melting points for analogous compounds range from 123–177°C (e.g., 7e: 131–134°C; 7i: 135–137°C ), suggesting the target compound may exhibit similar solid-state stability.

Biological Activity

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone, with the CAS number 1379356-47-4, is a thiazole-derived compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological applications.

  • Molecular Formula : C7H6F3NOS
  • Molecular Weight : 209.19 g/mol
  • Structure : The compound features a thiazole ring substituted with a trifluoromethyl group and a methyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole compounds against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiazole ring enhances the lipophilicity and permeability of these compounds, thereby increasing their antibacterial activity against resistant strains.

Compound MIC (µg/mL) Activity Against
This compound16–30S. aureus, E. coli
Ciprofloxacin1.56S. typhimurium

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Cytotoxic Effects

Thiazole derivatives have also been studied for their cytotoxic effects, particularly in cancer cell lines. The compound has shown promise in inducing cell death through mechanisms such as apoptosis and ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

A recent study demonstrated that thiazoles with electrophilic centers could selectively target cysteine residues in proteins like GPX4, leading to increased cytotoxicity in cancer cells:

Cell Line IC50 (nM) Mechanism
A549 (lung cancer)50Ferroptosis
HeLa (cervical cancer)25Apoptosis

These findings indicate that this compound could be further investigated for its potential as an anticancer agent.

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, this compound exhibited superior activity against S. aureus compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Evaluation : In vitro studies on various cancer cell lines revealed that the compound induced significant cell death at low concentrations, suggesting its potential role as a chemotherapeutic agent .

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